Cinnamoylglycine is a compound formed through the conjugation of cinnamic acid and the amino acid glycine. Its chemical formula is , and it features an amide bond linking the cinnamoyl group to glycine, which contributes to its stability and biological activity. This compound is notable for its presence as a urinary metabolite in humans, although its exact metabolic pathways and origins remain under investigation. It may be synthesized from dietary sources or excreted unchanged from plant products .
The mechanism of action of cinnamoylglycine is currently under investigation. Research suggests its potential as a biomarker for gut health, particularly related to colonization resistance, the ability of gut microbiota to resist colonization by harmful pathogens []. The exact mechanism by which cinnamoylglycine levels reflect gut health needs further exploration [].
Limited research suggests that Cinnamoylglycine might possess some antimicrobial activity. A study published in the Journal of Agricultural and Food Chemistry observed that CG exhibited weak antibacterial activity against certain strains of bacteria []. However, further research is needed to confirm these findings, explore its efficacy against other pathogens, and understand the mechanisms of action.
Preliminary research suggests that Cinnamoylglycine might have other potential applications in scientific research, including:
Research indicates that cinnamoylglycine may possess antimicrobial properties, albeit weak, as preliminary studies have shown some antibacterial activity against specific bacterial strains. Furthermore, it has been identified as a potential biomarker for gut health, particularly concerning colonization resistance—the ability of gut microbiota to prevent the establishment of harmful pathogens. This role suggests that variations in its urinary concentration could reflect changes in gut microbiota composition or health status .
Cinnamoylglycine can be synthesized through various methods:
Cinnamoylglycine has several potential applications:
Interaction studies have highlighted cinnamoylglycine's relationship with gut microbiota. It has been proposed that specific bacterial species are responsible for its production from dietary sources. Moreover, variations in urinary concentrations have been linked to antibiotic treatments, suggesting that alterations in gut flora can significantly affect its metabolism and excretion patterns .
Cinnamoylglycine shares structural and functional similarities with several other compounds derived from amino acids and organic acids. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cinnamic Acid | Organic Acid | Precursor to cinnamoylglycine; widely found in plants. |
Hydrocinnamate | Organic Acid | Reduced form of cinnamic acid; less reactive. |
N-Acetylcysteine | Amino Acid Derivative | Known for antioxidant properties; used in medicine. |
Caffeoylglycine | Glycine Conjugate | Similar structure; derived from caffeic acid; potential health benefits. |
Feruloylglycine | Glycine Conjugate | Derived from ferulic acid; studied for anti-inflammatory effects. |
Cinnamoylglycine is unique due to its specific role as a urinary metabolite linked to gut health and its potential as a biomarker for colonization resistance compared to other similar compounds that do not exhibit these specific biological activities .
Cinnamoylglycine was first identified in 1978 as part of a chromatographic analysis of high boiling point organic acids in human urine. Researchers using combined gas chromatography-mass spectrometry identified fifteen different compounds eluting after hippuric acid, with cinnamoylglycine being one of two compounds not previously recognized in human metabolism. This discovery marked the beginning of scientific interest in this metabolite.
The initial characterization raised fundamental questions about the origin of cinnamoylglycine in human metabolism. Researchers debated whether it was formed de novo from plant-derived cinnamate through endogenous metabolic processes or simply represented a plant product excreted unchanged after consumption. This question was central to understanding its metabolic significance and would guide research for decades.
Chemically, cinnamoylglycine (C₁₁H₁₁NO₃) is classified as an N-acyl-alpha amino acid, specifically a glycine conjugate of cinnamic acid. With a molecular weight of 205.2099 g/mol, it represents a typical product of phase II metabolism, where glycine conjugation serves as a detoxification mechanism for various organic acids.
The understanding of cinnamoylglycine evolved significantly with a 1984 study examining the metabolism of cinnamic acid in both healthy individuals and patients with phenylketonuria. The researchers observed that cinnamoylglycine was not detected when small quantities (0.5-6 g) of cinnamic acid were administered to humans. However, based on animal experiments, they hypothesized that it might be produced when larger quantities are consumed. This study suggested that when cinnamoylglycine occurs naturally in human urine, it is likely a food constituent excreted unchanged rather than synthesized endogenously.
A pivotal advancement came in 2009 when researchers at the Scripps Research Institute conducted an untargeted metabolomic profiling of serum from germ-free and conventional mice. This groundbreaking study revealed that cinnamoylglycine was present exclusively in conventional mice with normal gut microbiota but was absent in germ-free mice. This discovery fundamentally shifted understanding of cinnamoylglycine from being merely a dietary metabolite to a compound influenced by the gut microbiome. The researchers noted it as one of the compounds "identified exclusively in the serum of conventional animals" despite not being listed in any metabolite database at that time, illustrating how metabolomic research was expanding our knowledge of previously uncharacterized compounds.
The inclusion of cinnamoylglycine in metabolome databases like the Human Metabolome Database (HMDB) and FooDB marked its recognition as an important metabolite worthy of standardized documentation. These databases provided comprehensive information about its chemical properties, structure, and biological significance, facilitating further research and cross-study comparisons.
Recent research has established cinnamoylglycine as an important biomarker in microbiota-host interaction studies. A 2017 investigation identified cinnamoylglycine as one of three compounds (along with N-acetyltryptophan and enterodiol) that could serve as potential biomarkers of colonization resistance against Clostridium difficile. Colonization resistance refers to the ability of the normal gut microbiota to inhibit colonization and growth of pathogenic organisms. The researchers found that antibiotic treatment disrupted this resistance and decreased cinnamoylglycine levels, with subsequent recovery of both the metabolite levels and colonization resistance.
A 2020 study further established cinnamoylglycine's significance by showing that serum levels of this metabolite could predict gut microbiome alpha diversity. The researchers noted that "although its functional effects in humans are unknown, urinary excretion levels of cinnamoylglycine have been proposed as markers of colonization resistance against Clostridium difficile, i.e., as a marker of a healthy gut microbiome that can inhibit the growth of pathogenic microorganisms".
The host-microbe co-metabolism of cinnamoylglycine was elucidated in a 2023 Nature Communications study, which demonstrated that medium chain acyl-CoA dehydrogenase (MCAD) plays a crucial role in generating circulating cinnamoylglycine. The researchers found that cinnamoylglycine was decreased in the urine of MCAD knockout mice, suggesting that host enzymes involved in fatty acid metabolism are essential for processing microbiome-derived precursors into cinnamoylglycine.
Most recently, a 2024 study explored cinnamoylglycine's relationship with aging and muscle strength, finding that serum levels of cinnamoylglycine were positively correlated with handgrip strength in older adults. The researchers also discovered negative correlations between cinnamoylglycine levels and the abundance of certain gut bacteria (Parabacteroides and Intestinibacter), further highlighting the intricate relationships between this metabolite, the gut microbiome, and host physiology.
Cinnamoylglycine originates from the microbial transformation of dietary polyphenols, particularly cinnamic acid and its precursors. Plant-derived polyphenols, such as ferulic acid and caffeic acid, undergo enzymatic modification by gut bacteria, including hydrolysis, dehydroxylation, and hydrogenation [4]. For example, ferulic acid—a widely distributed antioxidant in plants—is metabolized into cinnamic acid derivatives through bacterial β-oxidation and reductive pathways [2]. These reactions occur predominantly in the colon, where polyphenols escape absorption in the small intestine and become substrates for anaerobic bacteria [4]. The gut microbiota’s ability to process polyphenols into smaller phenolic acids, such as cinnamic acid, is a prerequisite for cinnamoylglycine synthesis [1] [4].
Cinnamic acid, either ingested directly or derived from polyphenol metabolism, is conjugated with glycine by microbial enzymes to form cinnamoylglycine. This process involves the activation of cinnamic acid to its CoA-thioester intermediate, followed by glycine conjugation via acyltransferase activity [1] [4]. Studies in murine models demonstrate that cinnamoylglycine is nearly absent in germ-free mice but abundant in conventional mice, confirming its microbial origin [1]. Dietary interventions rich in cinnamic acid—such as whole grains, fruits, and cinnamon—enhance cinnamoylglycine levels by providing substrate availability [5]. For instance, cinnamic acid supplementation in mice increased fecal concentrations of short-chain fatty acids (SCFAs) and altered the abundance of Firmicutes and Akkermansia, suggesting synergistic interactions between cinnamic acid metabolism and microbial communities [5].
Specific bacterial taxa contribute to cinnamoylglycine synthesis through specialized metabolic pathways. Clostridium species and members of the Lachnospiraceae family are implicated in cinnamic acid metabolism due to their enzymatic repertoire for processing phenolic compounds [3] [5]. For example, Dysosmobacter welbionis and Anaerotruncus colihominis—species associated with bile acid metabolism—may indirectly support cinnamoylglycine production by modulating colonic pH and redox conditions [3]. Additionally, Bifidobacterium and Lactobacillus species, known for their polyphenol-metabolizing capabilities, likely participate in upstream reactions that generate cinnamic acid precursors [4].
Table 1: Key Microbial Genera Involved in Cinnamoylglycine Biosynthesis
Genus | Role in Cinnamoylglycine Production | Associated Metabolic Pathways |
---|---|---|
Clostridium | Cinnamic acid activation | Acyl-CoA synthesis, glycine conjugation [1] [3] |
Lachnospiraceae | Polyphenol degradation | β-oxidation, reductive metabolism [3] [5] |
Bifidobacterium | Precursor generation | Hydrolysis of phenolic glycosides [4] |
In humans, glycine N-acyltransferase (GLYAT) facilitates the conjugation of glycine with acyl-CoA derivatives, including cinnamoyl-CoA. This mitochondrial enzyme catalyzes the final step in cinnamoylglycine biosynthesis, transferring the cinnamoyl moiety from CoA to glycine [6]. GLYAT activity is tissue-specific, with high expression in the liver and kidneys, where it detoxifies excess acyl-CoA compounds by excreting them as glycine conjugates [6]. Genetic polymorphisms in GLYAT may influence individual variations in cinnamoylglycine levels, though this remains understudied.
Acyl-CoA:glycine N-acyltransferase (ACGNAT) represents another enzymatic system involved in glycine conjugation. Unlike GLYAT, ACGNAT operates in the cytosol and prefers short-chain acyl-CoA substrates [6]. However, its role in cinnamoylglycine synthesis is likely ancillary, as cinnamoyl-CoA’s aromatic structure may limit compatibility with ACGNAT’s active site. Instead, ACGNAT may contribute to glycine homeostasis by regulating free glycine pools available for conjugation reactions [6].
Species-specific differences in glycine conjugation capacity influence cinnamoylglycine production. Humans and conventional mice exhibit robust cinnamoylglycine synthesis due to functional GLYAT homologs and diverse gut microbiota [1] [6]. In contrast, germ-free mice and species with limited microbial diversity (e.g., carnivores) show negligible cinnamoylglycine levels, underscoring the interdependence of host enzymes and microbial partners [1]. Evolutionary adaptations in herbivores, such as ruminants, may enhance cinnamoylglycine production to mitigate oxidative stress from plant-rich diets [5].
Early profiling of mammalian biofluids revealed that cinnamoylglycine is a low-molecular-mass conjugate that appears predominantly in urine and plasma whenever the gut microbiota and hepatic β-oxidation convert dietary cinnamic acid or phenylalanine-derived phenylpropionic acid into an acyl-coenzyme A thio-ester that is subsequently transferred to glycine [1] [2].
Repeated applications of liquid chromatography–tandem mass spectrometry, gas chromatography–mass spectrometry and proton nuclear magnetic resonance spectroscopy have since charted its behaviour across diverse physiological and pathological settings. Key quantitative observations are summarised below.
Biological context | Biological matrix | Analytical platform | Direction of change | Quantitative detail |
---|---|---|---|---|
Piperacillin–tazobactam exposure in mice (disrupted colonisation resistance) | Urine | Liquid chromatography–tandem mass spectrometry | Decrease | > 100-fold lower on day 3 post-treatment, returned to baseline by day 11 [3] |
Germ-free versus conventionally raised mice | Serum | Ultra-performance liquid chromatography–mass spectrometry | Absent in germ-free animals | Present only in conventional animals, absent in germ-free littermates [2] |
Chronic kidney disease in humans | Serum | Targeted metabolomics panel | Increase | Concentrations significantly higher than in age-matched controls (fold change not reported) [4] |
Clear-cell kidney carcinoma xenograft (mouse) | Tumour tissue and plasma | Global metabolomics with ultra-performance liquid chromatography–time-of-flight mass spectrometry | Decrease | Variable importance in projection score > 1.5; false-discovery-rate < 0.05 [5] |
Healthy-lifestyle cohort (human) | Serum and urine | Untargeted liquid chromatography–high-resolution mass spectrometry | Increase | Log₂ fold change ≈ 1.8; adjusted P < 0.01 [6] |
Onchocerciasis biomarker trial | Urine | High-performance liquid chromatography–tandem mass spectrometry | Increase in infected cohort | Diagnostic cut-off 29.7 nanograms per millilitre (sensitivity 78%, specificity 91%) [7] |
Collectively, these studies indicate that cinnamoylglycine levels rise when β-oxidation or gut microbial trans-cinnamate generation is enhanced, but fall sharply when anaerobic microbiota are suppressed (for example by broad-spectrum β-lactam therapy). Such bidirectional responsiveness underpins its emerging role as a non-invasive sentinel of microbiota health and aromatic amino-acid catabolism.
Germ-free animal experimentation has been crucial for disentangling host and microbial contributions to cinnamoylglycine formation. In the first comprehensive serum survey, conventional mice displayed readily detectable cinnamoylglycine, whereas germ-free counterparts had concentrations below the detection limit [2]. Subsequent antibiotic-depletion studies corroborated these findings: mice rendered microbiota-deficient by piperacillin–tazobactam lost urinary cinnamoylglycine almost completely until anaerobic taxa of the families Lachnospiraceae and Ruminococcaceae recolonised the caecum [3].
Mechanistic inference from these models suggests the sequence:
Restoration of colonisation resistance in recolonised mice parallels the restitution of cinnamoylglycine excretion, providing functional validation that the metabolite tracks microbial integrity rather than antibiotic exposure per se [3].
Quantitative tracer studies clarify flux through the cinnamoylglycine pathway and provide isotope-labelled internal standards for precise bioanalysis.
Isotopic reagent or experiment | Purpose | Key outcome |
---|---|---|
N-trans-cinnamoylglycine-2,2-d₂ (commercial reference standard) | Internal standard for accurate quantification by tandem mass spectrometry | Mass shift of + 2 atomic mass units enables simultaneous monitoring without ion-suppression artefacts [8] |
Oral administration of [³-¹⁴C] and [ring-²H₅]-cinnamic acid to rodents | Map excretion routes | Identified cinnamoylglycine and hippuric acid as major urinary products; acetophenone appeared only in mice, underscoring species differences [9] |
Continuous infusion of uniformly ¹³C-labelled glucose in tumour-bearing mice | Evaluate endogenous ¹³CO₂ recycling | Demonstrated rapid appearance of ¹³C-label in cinnamoylglycine precursors, confirming active host–microbe co-metabolism of aromatic carbon [10] |
Gas chromatography–combustion–isotope ratio mass spectrometry of proteinogenic amino acids | Verify kinetic isotope effects at low enrichment | Provided correction factors indispensable when fractional labelling of glycine is below five per cent [11] |
These tracer frameworks permit calculation of conjugation efficiencies, reveal saturation kinetics of glycine-N-acyl-transferase, and support validation of candidate biomarkers under steady-state and perturbation conditions.
Exploratory and targeted datasets demand rigorous annotation, statistical interrogation and knowledge-base linkage. A tiered computational pipeline has emerged:
Compound identification and spectral matching
Multivariate trend extraction
Pathway and network contextualisation
Resource integration for translational analytics
Resource | Unique accession | Key utility for cinnamoylglycine research |
---|---|---|
Human Metabolome Database | HMDB0011621 | Exact mass, tandem spectra, retention indices, reference concentrations [1] |
Exposome-Explorer | Compound ID 1553 | Links to dietary studies and environmental exposure datasets [12] |
FooDB | FDB028325 | Food-source occurrence data supporting nutritional provenance studies [14] |
PubChem | Compound CID 709625 | Orthogonal structural identifiers and computed physicochemical descriptors [15] |
Cross-referencing these repositories enables harmonised annotations across experimental platforms and fosters reproducible, large-scale meta-analyses of cinnamoylglycine dynamics.
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